molecular formula C19H36O5 B14658108 Methyl 9,12,13-trihydroxyoctadec-10-enoate CAS No. 38947-15-8

Methyl 9,12,13-trihydroxyoctadec-10-enoate

Cat. No.: B14658108
CAS No.: 38947-15-8
M. Wt: 344.5 g/mol
InChI Key: SHJFTSYXWYQFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9,12,13-trihydroxyoctadec-10-enoate typically involves the esterification of 9,12,13-trihydroxyoctadec-10-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve the extraction of 9,12,13-trihydroxyoctadec-10-enoic acid from natural sources, followed by its esterification. The extraction process can involve the use of solvents like hexane or ethanol to isolate the acid from plant materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 9,12,13-trihydroxyoctadec-10-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9,12,13-trihydroxyoctadec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9,12,13-trihydroxyoctadec-10-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    9,12,13-trihydroxyoctadec-10-enoic acid: The parent compound with similar biological activities.

    9,10,13-trihydroxyoctadec-11-enoic acid: Another TriHOME with hydroxyl groups at different positions.

    9,12,13-trihydroxy-10-octadecenoic acid: A structural isomer with similar properties.

Uniqueness

Methyl 9,12,13-trihydroxyoctadec-10-enoate is unique due to its methyl ester group, which can influence its solubility and reactivity compared to its parent acid. This modification can enhance its stability and make it more suitable for certain applications in research and industry .

Properties

IUPAC Name

methyl 9,12,13-trihydroxyoctadec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-4-8-12-17(21)18(22)15-14-16(20)11-9-6-5-7-10-13-19(23)24-2/h14-18,20-22H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJFTSYXWYQFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00783184
Record name Methyl 9,12,13-trihydroxyoctadec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00783184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38947-15-8
Record name Methyl 9,12,13-trihydroxyoctadec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00783184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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